Cas no 3567-76-8 (4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-)

4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-
- 6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
- ICI 350
- 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-6-AMINO-2-(2-CHLOROETHYL)-
- SCHEMBL26119
- AKOS040732423
- Aminochlorthenoxazine
- AMINOCHLOROTHENOXAZIN
- 4H-1,3-Benzoxazin-4-one, 6-amino-2-(2-chloroethyl)-2,3-dihydro-
- 2,3-Dihydro-6-amino-2-(2-chloroethyl)-4H-1,3-benzoxazin-4-one
- Q27274000
- 6-AMINO-2-(2-CHLOROETHYL)-2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE
- 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
- 6-Amino-2-chloroethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one
- AMINOCHLORTHENOXAZIN [MI]
- 2-(.BETA.-CHLOROETHYL)-2,3-DIHYDRO-4-OXO-6-AMINO-1,3-BENZOXAZINE
- 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4(3H)-one
- [9-(2-chloroethyl)-7-oxo-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-trien-4-yl]azanium chloride
- 2H-1,3-Benzoxazin-4(3H)-one, 6-amino-2-(2-chloroethyl)-
- 6-AMINO-2-(2-CHLOROETHYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE
- 2-(beta-Chloroethyl)-2,3-dihydro-4-oxo-6-amino-1,3-benzoxazine
- UNII-AM6P84G66V
- DTXSID70957052
- HY-U00152
- CS-7191
- Aminochlorthenoxazin
- ICI-350
- 3567-76-8
- AM6P84G66V
- 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-one
- DA-70778
-
- Inchi: InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
- InChI Key: PCYLDXMXEPSXFW-UHFFFAOYSA-N
- SMILES: O=C1NC(CCCl)OC2=CC=C(N)C=C12
Computed Properties
- Exact Mass: 226.050905
- Monoisotopic Mass: 226.050905
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 64.4
Experimental Properties
- Density: 1.3494 (rough estimate)
- Melting Point: 164°
- Refractive Index: 1.5500 (estimate)
4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Security Information
- Toxicity:LD50 in mice (mg/kg): 1941 ±108 i.p., 10,000 ±615 orally; in rats (mg/kg): 1500 ±21 i.p. (Baroli)
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48284-5mg |
Aminochlorthenoxazin (ICI 350) |
3567-76-8 | 98% | 5mg |
¥5349.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48284-20mg |
Aminochlorthenoxazin (ICI 350) |
3567-76-8 | 98% | 20mg |
¥16048.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A879389-1mg |
Aminochlorthenoxazin |
3567-76-8 | 98% | 1mg |
¥3,078.00 | 2022-09-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48284-10mg |
Aminochlorthenoxazin (ICI 350) |
3567-76-8 | 98% | 10mg |
¥9094.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48284-1mg |
Aminochlorthenoxazin (ICI 350) |
3567-76-8 | 98% | 1mg |
¥2674.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A879389-5mg |
Aminochlorthenoxazin |
3567-76-8 | 98% | 5mg |
¥6,156.00 | 2022-09-03 |
4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Related Literature
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1. Water
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on 4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-
4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro (CAS No. 3567-76-8): A Comprehensive Overview
The compound 4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro (CAS No. 3567-76-8) is a fascinating molecule with a complex structure and diverse applications. This benzoxazinone derivative has garnered significant attention in recent years due to its unique chemical properties and potential uses in various fields. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to this compound.
Structural Insights and Synthesis Methods
The molecular structure of 4H-1,3-Benzoxazin-4-one is characterized by a benzene ring fused with an oxazine ring system. The presence of an amino group at the 6-position and a chloroethyl substituent at the 2-position introduces significant functional diversity to the molecule. The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as benzaldehyde or phenylacetonitrile. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.
Chemical Properties and Stability
Understanding the chemical properties of 4H-1,3-Benzoxazin-4-one is crucial for its applications. The molecule exhibits moderate stability under standard conditions but can undergo various transformations under specific reaction conditions. For instance, the amino group at position 6 can act as a nucleophile in substitution reactions, while the chloroethyl group at position 2 can participate in elimination or substitution reactions depending on the reaction environment.
Applications in Pharmaceuticals and Materials Science
The compound has found applications in both pharmaceuticals and materials science. In the pharmaceutical industry, 4H-1,3-Benzoxazin-4-one derivatives are being explored for their potential as anti-inflammatory agents due to their ability to inhibit certain enzymes involved in inflammatory pathways. Recent studies have also highlighted their potential as building blocks for more complex drug molecules.
In materials science, the unique electronic properties of 4H-1,3-Benzoxazin-4-one make it a promising candidate for use in organic electronics. Researchers have investigated its role as a component in organic semiconductors and light-emitting diodes (LEDs), where its ability to facilitate charge transport is highly valued.
Recent Research Developments
Recent research has focused on optimizing the synthesis of 4H-1,3-Benzoxazin-4-one derivatives to enhance their bioavailability and stability. For example, studies have explored the use of green chemistry principles to develop more sustainable synthesis routes for this compound. Additionally, computational chemistry techniques have been employed to predict the electronic properties of this molecule with high accuracy.
Another area of active research is the exploration of 4H-1,3-Benzoxazin-4-one's role in catalysis. Scientists have discovered that certain derivatives of this compound can act as efficient catalysts in organic reactions, particularly in asymmetric synthesis and cross-coupling reactions.
Environmental Considerations and Safety Profile
Evaluating the environmental impact and safety profile of 4H-1,3-Benzoxazin-4-one is essential for its responsible use. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to assess its long-term environmental fate and potential bioaccumulation.
In terms of safety handling practices, it is recommended to follow standard laboratory protocols when working with this compound. Proper ventilation and personal protective equipment should be used to minimize exposure risks.
Conclusion: The Future Outlook for CAS No. 3567-76-8
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